(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13
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Overview
Description
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a deuterated derivative of a hydroxy fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 typically involves the following steps:
Starting Material: The synthesis begins with a suitable fatty acid precursor.
Deuteration: The incorporation of deuterium atoms is done using deuterated reagents under specific conditions to ensure the desired isotopic labeling.
Purification: The final product is purified using chromatographic techniques to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Industry: Utilized in the synthesis of specialized materials and as a component in formulations requiring specific isotopic labeling.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid: The non-deuterated version of the compound.
Other Hydroxy Fatty Acids: Compounds with similar structures but different side chains or hydroxylation patterns.
Uniqueness
Isotopic Labeling: The presence of deuterium atoms makes (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 unique for studies requiring isotopic labeling.
Specificity: The specific stereochemistry and functional groups provide unique reactivity and interaction profiles compared to other hydroxy fatty acids.
Properties
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-QKGPRPOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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